Cas no 6221-65-4 (bicyclo3.2.1octane-3-carboxylic acid)

Bicyclo[3.2.1]octane-3-carboxylic acid is a rigid, bridged bicyclic carboxylic acid with a unique structural framework that imparts steric and electronic constraints. Its fused ring system enhances stability and influences reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The strained bicyclic scaffold is particularly useful for designing conformationally restricted analogs in drug discovery, where it can improve binding affinity and metabolic stability. The carboxylic acid functionality allows for further derivatization, enabling applications in peptide mimetics, catalysts, and specialty polymers. This compound’s distinct geometry also facilitates studies in stereochemistry and molecular recognition.
bicyclo3.2.1octane-3-carboxylic acid structure
6221-65-4 structure
商品名:bicyclo3.2.1octane-3-carboxylic acid
CAS番号:6221-65-4
MF:C9H14O2
メガワット:154.206263065338
MDL:MFCD19981843
CID:4655965
PubChem ID:13370221

bicyclo3.2.1octane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • bicyclo[3.2.1]octane-3-carboxylic acid
    • bicyclo3.2.1octane-3-carboxylic acid
    • SCHEMBL7618351
    • BS-43214
    • CS-0183361
    • P19584
    • SB12831
    • bicyclo[3.2.1]octane-3-carboxylicacid
    • EN300-1590224
    • 6221-65-4
    • (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid
    • DTXSID301284430
    • MFCD19981843
    • MDL: MFCD19981843
    • インチ: 1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)
    • InChIKey: KTEWGIIYPCRLJJ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CC2CCC(C1)C2)=O

計算された属性

  • せいみつぶんしりょう: 154.099379685 g/mol
  • どういたいしつりょう: 154.099379685 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 154.21
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 2.2

bicyclo3.2.1octane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1590224-0.5g
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 95%
0.5g
$803.0 2023-06-04
eNovation Chemicals LLC
D635590-5G
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 97%
5g
$3070 2024-07-21
Chemenu
CM461094-5g
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 95%+
5g
$2966 2023-02-02
1PlusChem
1P01E0BV-500mg
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 95%
500mg
$599.00 2024-04-22
Enamine
EN300-1590224-1.0g
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 95%
1g
$1030.0 2023-06-04
Enamine
EN300-1590224-100mg
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 95.0%
100mg
$357.0 2023-09-23
Aaron
AR01E0K7-250mg
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 97%
250mg
$377.00 2025-02-10
Aaron
AR01E0K7-1g
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 97%
1g
$942.00 2025-02-10
Aaron
AR01E0K7-500mg
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 97%
500mg
$629.00 2025-02-10
eNovation Chemicals LLC
D635590-500mg
bicyclo[3.2.1]octane-3-carboxylic acid
6221-65-4 97%
500mg
$680 2025-02-28

bicyclo3.2.1octane-3-carboxylic acid 関連文献

bicyclo3.2.1octane-3-carboxylic acidに関する追加情報

Exploring the Properties and Applications of bicyclo[3.2.1]octane-3-carboxylic acid (CAS No. 6221-65-4)

Bicyclo[3.2.1]octane-3-carboxylic acid (CAS No. 6221-65-4) is a bicyclic organic compound with a unique structural framework that has garnered significant interest in pharmaceutical and material science research. Its rigid bicyclic backbone and carboxylic acid functional group make it a versatile building block for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug design, particularly for targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors, owing to its ability to modulate molecular conformation and binding affinity.

The compound's structural stability and stereochemical properties have also made it a subject of interest in supramolecular chemistry. Recent studies highlight its role in designing metal-organic frameworks (MOFs) and catalysts, where its rigid geometry aids in creating well-defined porous structures. This aligns with the growing demand for sustainable materials and green chemistry solutions, as industries seek alternatives to traditional petrochemical-derived compounds.

In the context of drug discovery, bicyclo[3.2.1]octane-3-carboxylic acid is often compared to other bridged bicyclic systems, such as norbornane derivatives, due to its enhanced metabolic stability. A trending topic in 2024 is its potential application in neurodegenerative disease therapeutics, where its ability to cross the blood-brain barrier (BBB) is under investigation. This ties into broader discussions about central nervous system (CNS) drug delivery, a hotly debated area in precision medicine.

From a synthetic chemistry perspective, the compound's stereoselective synthesis remains a challenge, driving innovations in asymmetric catalysis. Techniques like enzymatic resolution and chiral auxiliaries are frequently explored to access enantiopure forms. These advancements resonate with the pharmaceutical industry's push toward chiral drugs, which now account for over 60% of marketed therapeutics, according to recent market analyses.

Environmental considerations are another key focus. The biodegradability profile of bicyclo[3.2.1]octane-3-carboxylic acid derivatives is being evaluated to address concerns about persistent organic pollutants (POPs). This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). Such applications position the compound as a candidate for eco-friendly agrochemicals and biodegradable polymers.

In analytical chemistry, advanced techniques like LC-MS (liquid chromatography-mass spectrometry) and NMR crystallography are employed to characterize its polymorphic forms. This is critical for patent strategies in the pharmaceutical sector, where crystalline form patents can extend market exclusivity. The compound's thermal stability also makes it suitable for high-performance coatings, a sector projected to grow at 5.8% CAGR through 2030.

Emerging applications in flavor and fragrance chemistry leverage its odor-modulating properties. Perfumers value its ability to enhance longevity of woody amber notes, while food scientists explore its potential as a flavor stabilizer. These niche uses demonstrate the compound's cross-industry relevance, from fine chemicals to consumer goods.

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Amadis Chemical Company Limited
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